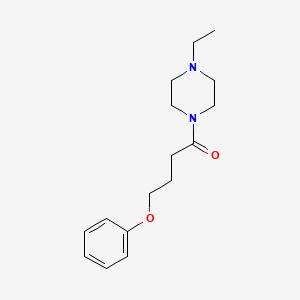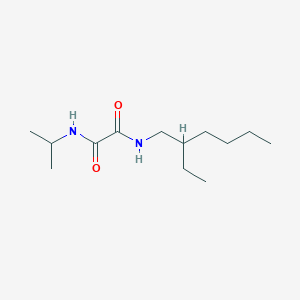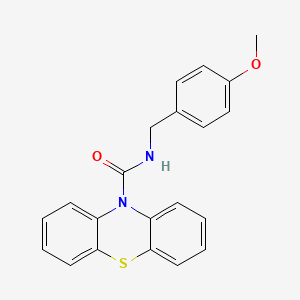![molecular formula C16H19N3O4 B3981826 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B3981826.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide, commonly known as CNQX, is a potent competitive antagonist of the ionotropic glutamate receptors. This compound is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
Mécanisme D'action
CNQX binds to the ligand-binding domain of AMPA and kainate receptors with high affinity and specificity, preventing the binding of glutamate and thus blocking the ion channel pore. This results in the inhibition of postsynaptic currents and the reduction of excitatory synaptic transmission. CNQX can also block presynaptic kainate receptors and reduce the release of glutamate, which further contributes to the inhibition of synaptic transmission. The selectivity of CNQX for AMPA and kainate receptors depends on the specific subunits and splice variants of these receptors, which determine the affinity and efficacy of CNQX binding.
Biochemical and Physiological Effects
CNQX has been shown to have various biochemical and physiological effects in vitro and in vivo. In cultured neurons, CNQX can reduce the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) and the amplitude of evoked EPSCs, indicating the inhibition of AMPA and kainate receptors. CNQX can also block the induction of long-term potentiation (LTP) and enhance the induction of long-term depression (LTD) in hippocampal slices, which are two forms of synaptic plasticity that are thought to underlie learning and memory. In animal models, CNQX can protect against ischemic brain injury, seizures, and neurotoxicity induced by various agents, such as kainic acid and beta-amyloid. However, CNQX can also have deleterious effects on neuronal survival and function under certain conditions, such as prolonged exposure or high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
CNQX has several advantages as a research tool for studying glutamate receptors. Firstly, CNQX is highly selective for AMPA and kainate receptors, and does not affect NMDA receptors or other ion channels or receptors. This allows researchers to specifically manipulate the activity of AMPA and kainate receptors without interfering with other signaling pathways. Secondly, CNQX is readily available and relatively inexpensive compared to other glutamate receptor antagonists. Thirdly, CNQX can be used in various experimental systems, such as cell culture, brain slices, and in vivo models, and can be applied by different routes, such as bath application, microinjection, or systemic injection.
However, CNQX also has some limitations and potential confounding factors that need to be considered. Firstly, the selectivity of CNQX for different subtypes and splice variants of AMPA and kainate receptors can vary depending on the experimental conditions and the expression levels of these receptors. Therefore, it is important to validate the specificity of CNQX using other methods, such as genetic knockout or RNA interference. Secondly, CNQX can have off-target effects on other proteins or enzymes, such as GABA receptors or kinases, which may affect the interpretation of the results. Therefore, it is important to use appropriate controls and alternative methods to confirm the specificity of CNQX. Finally, CNQX can have different pharmacokinetic and pharmacodynamic properties in different species or brain regions, which may affect the dose-response relationship and the interpretation of the results.
Orientations Futures
CNQX has been widely used in scientific research for more than three decades, and has contributed to many important discoveries in the field of glutamate receptors and synaptic transmission. However, there are still many unanswered questions and challenges that need to be addressed in future studies. Some possible future directions for CNQX research are:
1. Elucidating the molecular mechanisms of CNQX binding and selectivity for different AMPA and kainate receptor subtypes and splice variants, using structural biology and computational modeling.
2. Investigating the functional roles of AMPA and kainate receptors in different brain regions and cell types, using genetic and optogenetic tools.
3. Exploring the interactions between glutamate receptors and other synaptic proteins and signaling pathways, such as neuromodulators, ion channels, and intracellular messengers.
4. Developing new CNQX derivatives or analogs with improved selectivity, potency, and pharmacokinetic properties, for more specific and effective manipulation of glutamate receptors in vivo.
In conclusion, CNQX is a valuable research tool for studying the role of glutamate receptors in synaptic transmission, plasticity, and excitotoxicity. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CNQX, researchers can use this compound more effectively and interpret their results more accurately.
Applications De Recherche Scientifique
CNQX is a valuable tool for studying the role of glutamate receptors in synaptic transmission, plasticity, and excitotoxicity. Glutamate is the major excitatory neurotransmitter in the brain, and its receptors are involved in various physiological and pathological processes, such as learning and memory, epilepsy, stroke, and neurodegenerative diseases. CNQX can selectively block the AMPA and kainate subtypes of glutamate receptors, which are widely expressed in the brain and play important roles in synaptic transmission and plasticity. By using CNQX, researchers can investigate the specific functions of these receptors in various brain regions and cell types.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-15(17-11-10-12-4-2-1-3-5-12)16(21)18-13-6-8-14(9-7-13)19(22)23/h4,6-9H,1-3,5,10-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKNFGFHYSJPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-dichlorophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981749.png)
![8-methyl-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3981764.png)

![1-methyl-7-{[4-(2-propoxyethyl)piperazin-1-yl]carbonyl}-1H-imidazo[1,2-b]pyrazole](/img/structure/B3981777.png)
![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B3981785.png)


![1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981804.png)
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3981812.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B3981822.png)


